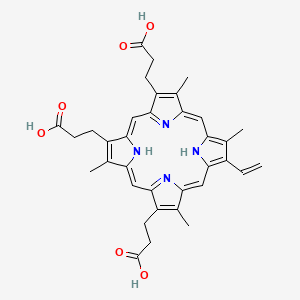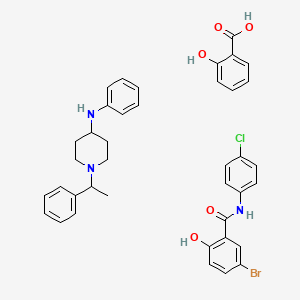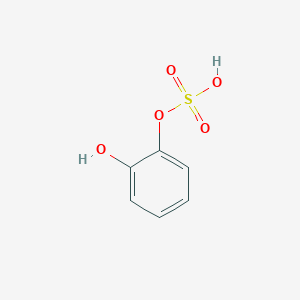
Pyrocatechol sulfate
Overview
Description
Pyrocatechol sulfate is an aryl sulfate that is catechol with one of the two hydroxy groups substituted by a sulfo group. It has a role as a xenobiotic. It is an aryl sulfate and a member of phenols. It derives from a catechol. It is a conjugate acid of a this compound(1-).
Catechol 1-O-sulphate, also known as catechol monosulfate or catechol sulfuric acid, belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. Catechol 1-O-sulphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Catechol 1-O-sulphate can be biosynthesized from catechol.
Scientific Research Applications
Hydrogen Production and Wastewater Treatment
- Gasification of Pyrocatechol : Pyrocatechol has been studied as a model compound for lignin in biomass and for aromatic compounds in wastewaters. Research has focused on gasification in supercritical water, particularly in the presence of potassium hydroxide, to explore hydrogen production from high moisture biomass and wastewater treatment (Kruse et al., 2000).
Surface Oxidation Studies
- Oxidation of Pyrite : The surface oxidation of pyrite in air and air-saturated aqueous solutions, which results in the production of iron sulfate, has been investigated using X-ray photoelectron spectroscopy. This research contributes to the understanding of mineral oxidation processes and their environmental implications (Buckley & Woods, 1987).
Construction Material Research
- Portland Cement Mortars Resistance : The influence of pyrocatechol on Portland cement mortars, especially in the context of sulfate attack, has been explored. Pyrocatechol was found to restrain destructive deformations in cement mortars under sulfate-rich conditions, potentially due to its ability to form chelate complexes with aluminum ions (Brykov et al., 2018).
Agricultural and Soil Science
- Bioleaching in Acid Sulfate Soil : The use of microbial bioleaching for the oxidation of pyrite in actual acid sulfate soil has been investigated to improve soil productivity, particularly for rice cultivation. This research is significant in land management and agricultural productivity enhancement (Maftu’ah & Susilawati, 2018).
Environmental Science and Geochemistry
- Sulfate Reduction in Salt Marshes : Studies on sulfate reduction rates in salt marsh peat have been conducted to understand its role in ecosystem metabolism. This research highlights the significance of sulfate reduction in natural ecosystems and its impact on environmental processes (Howarth & Teal, 1979).
Chemical Extraction Processes
- Extraction Equilibrium of Pyrocatechol : The extraction of pyrocatechol using sulfuric acid salts in various organic solvents has been analyzed. This research provides insights into the chemical reaction mechanisms and efficiency of pyrocatechol extraction, important for industrial applications (Wang et al., 1995).
Mechanism of Action
Target of Action
Pyrocatechol sulfate, also known as catechol sulfate, primarily targets sulfotransferases . These enzymes utilize 3’-phospho-5’-adenylyl sulfate (PAPS) as a sulfonate donor to catalyze the sulfate conjugation of phenolic monoamines, neurotransmitters such as dopamine, norepinephrine, and serotonin, and phenolic and catechol drugs .
Mode of Action
The mode of action of this compound involves its interaction with sulfotransferases. It is a substrate for these enzymes, which catalyze the transfer of a sulfonate group from PAPS to the phenolic hydroxyl group of pyrocatechol, forming this compound .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a phenolic metabolite found in circulating human plasma and is sensitive to alcohol abuse and alcohol withdrawal . Its levels are connected to certain food ingestion and gut microbiota condition . It is also a potential urinary biomarker of whole grain intake .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is considered to be slightly soluble in water and an extremely strong acidic compound . It is a potential urinary biomarker of kidney function and dialytic clearance, whole grain intake, and habitual coffee drinking .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It is found to modulate various biological functions including brain health and cardiomyocyte beating . It is also implicated in synapse formation and fear extinction learning .
Action Environment
The action of this compound is influenced by environmental factors. Its circulating levels appear to be connected to certain food (berries) ingestion and gut microbiota condition . It is also sensitive to alcohol abuse and alcohol withdrawal .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrocatechol sulfate plays a significant role in biochemical reactions, particularly in the metabolism of phenolic compounds. It interacts with several enzymes, including sulfotransferases, which catalyze the transfer of a sulfate group from 3’-phosphoadenosine-5’-phosphosulfate (PAPS) to pyrocatechol, forming this compound. This interaction is crucial for the detoxification and excretion of phenolic compounds. Additionally, this compound can interact with proteins and other biomolecules, modulating their activity and function. For example, it has been shown to influence the activity of certain neurotransmitters and cardiomyocytes .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it has been observed to modulate neurotransmitter activity, potentially influencing brain health and cognitive functions. In cardiomyocytes, this compound can affect the beating rate and rhythm, indicating its role in cardiovascular health. Furthermore, this compound has been linked to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been associated with the regulation of oxidative stress responses and inflammatory pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, altering their activity. For example, this compound has been shown to inhibit certain sulfotransferases, affecting the sulfation of other phenolic compounds. Additionally, it can modulate gene expression by influencing transcription factors and signaling pathways. These interactions can lead to changes in cellular metabolism and function, highlighting the importance of this compound in maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are important for understanding the long-term impact of this compound on cellular health .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as modulating neurotransmitter activity and reducing oxidative stress. At high doses, it can have toxic effects, including central nervous system depression and prolonged increases in blood pressure. These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of phenolic compounds. It is formed through the sulfation of pyrocatechol by sulfotransferases, using PAPS as the sulfate donor. This process is crucial for the detoxification and excretion of phenolic compounds. Additionally, this compound can influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. For example, this compound has been shown to interact with efflux transporters such as Bcrp and Pgp, which play a role in its distribution within the brain and other tissues. These interactions are important for understanding the localization and accumulation of this compound in different tissues .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria and endoplasmic reticulum. Its subcellular localization can affect its activity and function, as it may interact with specific biomolecules within these compartments. For example, this compound can influence mitochondrial function by modulating oxidative stress responses and energy metabolism. Additionally, post-translational modifications, such as sulfation, can direct this compound to specific subcellular locations, further influencing its activity .
Properties
IUPAC Name |
(2-hydroxyphenyl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPWKJZDOCIALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964173 | |
| Record name | 2-Hydroxyphenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyrocatechol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4918-96-1 | |
| Record name | Pyrocatechol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4918-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediol, mono(hydrogen sulfate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyphenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrocatechol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Hydroxy-4-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B1228032.png)
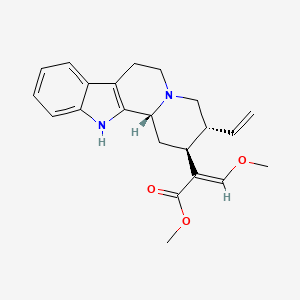
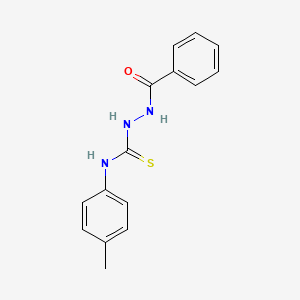
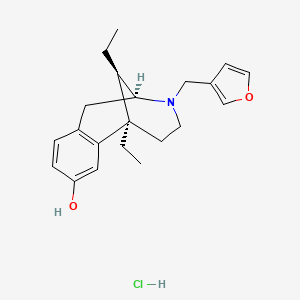

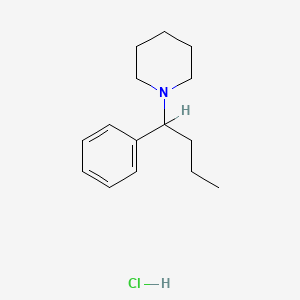
![8-[3-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]propyloxy]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1228040.png)


![(Z)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1228048.png)
